![molecular formula C14H20Cl2N2 B5655994 N-(3,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B5655994.png)
N-(3,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzyl)-N,1-dimethyl-4-piperidinamine is a chemical compound with potential interest in various scientific fields due to its structural and functional properties. Its synthesis and analysis are crucial for understanding its characteristics and potential applications.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step chemical processes. For example, derivatives have been synthesized through modified Mannich condensation, demonstrating the complexity and versatility of methods available for creating piperidine-based compounds (Dineshkumar & Parthiban, 2022).
Molecular Structure Analysis
Molecular structure characterization is pivotal in understanding the chemical and biological activity of compounds. NMR and X-ray diffraction studies provide detailed insights into the conformation and orientation of substituents in piperidine derivatives, laying the groundwork for structural analysis (Wang et al., 2009).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. For instance, the synthesis of biologically active O-substituted derivatives illustrates the chemical transformations piperidine compounds can undergo, leading to new compounds with potentially different properties and applications (Khalid et al., 2013).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies on the crystallization and molecular packing of these compounds provide valuable information on their physical characteristics and stability (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential utility of piperidine derivatives. Research into the bioactive conformation of these compounds sheds light on their interaction mechanisms and potential as bioactive agents (Le Bourdonnec et al., 2006).
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2/c1-17-7-5-12(6-8-17)18(2)10-11-3-4-13(15)14(16)9-11/h3-4,9,12H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDFRMGZEJRVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260313 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.